molecular formula C19H17FN2O4 B2722022 N'-(2H-1,3-benzodioxol-5-yl)-N-{[1-(4-fluorophenyl)cyclopropyl]methyl}ethanediamide CAS No. 1049444-37-2

N'-(2H-1,3-benzodioxol-5-yl)-N-{[1-(4-fluorophenyl)cyclopropyl]methyl}ethanediamide

Cat. No.: B2722022
CAS No.: 1049444-37-2
M. Wt: 356.353
InChI Key: RZHZWERMJHPNGT-UHFFFAOYSA-N
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Description

N'-(2H-1,3-benzodioxol-5-yl)-N-{[1-(4-fluorophenyl)cyclopropyl]methyl}ethanediamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzo[d][1,3]dioxole moiety, a cyclopropyl group, and an oxalamide linkage, making it a subject of study for its chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Common reagents used in these reactions include palladium catalysts for cross-coupling reactions, bases like cesium carbonate, and solvents such as 1,4-dioxane .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

N'-(2H-1,3-benzodioxol-5-yl)-N-{[1-(4-fluorophenyl)cyclopropyl]methyl}ethanediamide can undergo various chemical reactions, including:

    Oxidation: The benzo[d][1,3]dioxole moiety can be oxidized under specific conditions.

    Reduction: The oxalamide linkage can be reduced to form amines.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, reduction can produce amines, and substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

N'-(2H-1,3-benzodioxol-5-yl)-N-{[1-(4-fluorophenyl)cyclopropyl]methyl}ethanediamide has several scientific research applications:

Mechanism of Action

The mechanism by which N'-(2H-1,3-benzodioxol-5-yl)-N-{[1-(4-fluorophenyl)cyclopropyl]methyl}ethanediamide exerts its effects involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or disrupt cellular processes by binding to proteins or nucleic acids. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N'-(2H-1,3-benzodioxol-5-yl)-N-{[1-(4-fluorophenyl)cyclopropyl]methyl}ethanediamide is unique due to its combination of structural elements, which confer specific chemical reactivity and potential biological activity. Its oxalamide linkage and cyclopropyl group distinguish it from other similar compounds, providing unique opportunities for research and application.

Properties

IUPAC Name

N'-(1,3-benzodioxol-5-yl)-N-[[1-(4-fluorophenyl)cyclopropyl]methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN2O4/c20-13-3-1-12(2-4-13)19(7-8-19)10-21-17(23)18(24)22-14-5-6-15-16(9-14)26-11-25-15/h1-6,9H,7-8,10-11H2,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZHZWERMJHPNGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CNC(=O)C(=O)NC2=CC3=C(C=C2)OCO3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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